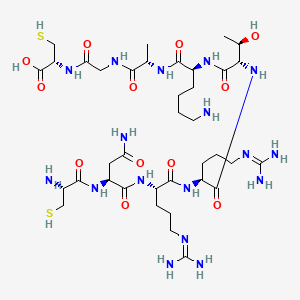
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH is a peptide consisting of nine amino acids: cysteine, asparagine, arginine, threonine, lysine, alanine, and glycine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (cysteine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid (asparagine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, allowing for the production of peptides in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: DTT or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH: has several scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate interactions.
Molecular Biology: Investigating signal transduction pathways and cellular communication.
Medicine: Developing therapeutic peptides for targeting specific diseases or conditions.
Industry: Creating bioactive peptides for use in cosmetics, food additives, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH depends on its specific biological target. For example, if it interacts with a receptor on the cell surface, it may trigger a signaling cascade that leads to a cellular response. The cysteine residues can form disulfide bonds, which may be crucial for the peptide’s stability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH: A longer peptide with multiple cysteine residues forming disulfide bonds.
H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH: Another peptide with cysteine residues that can form disulfide bonds.
Uniqueness
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH: is unique due to its specific sequence and the presence of two cysteine residues, which can form disulfide bonds. This feature can significantly impact its stability and biological activity compared to other peptides.
Eigenschaften
Molekularformel |
C37H69N17O12S2 |
|---|---|
Molekulargewicht |
1008.2 g/mol |
IUPAC-Name |
(2R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C37H69N17O12S2/c1-17(28(58)47-14-26(57)49-24(16-68)35(65)66)48-30(60)20(7-3-4-10-38)52-34(64)27(18(2)55)54-32(62)22(9-6-12-46-37(43)44)50-31(61)21(8-5-11-45-36(41)42)51-33(63)23(13-25(40)56)53-29(59)19(39)15-67/h17-24,27,55,67-68H,3-16,38-39H2,1-2H3,(H2,40,56)(H,47,58)(H,48,60)(H,49,57)(H,50,61)(H,51,63)(H,52,64)(H,53,59)(H,54,62)(H,65,66)(H4,41,42,45)(H4,43,44,46)/t17-,18+,19-,20-,21-,22-,23-,24-,27-/m0/s1 |
InChI-Schlüssel |
QCDJYHWNVUMOBT-DSQOZMABSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















